3-(4-chlorophenyl)-N-(3-fluorophenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
This compound belongs to the pyrrolo[3,2-d]pyrimidine class, a heterocyclic scaffold known for diverse pharmacological activities, including anticancer and enzyme inhibition . Structurally, it features a 4-chlorophenyl group at position 3, a 3-fluorophenyl carboxamide at position 7, and a methyl group at position 3.
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-(3-fluorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN4O3/c1-25-10-15(18(27)23-13-4-2-3-12(22)9-13)16-17(25)19(28)26(20(29)24-16)14-7-5-11(21)6-8-14/h2-10H,1H3,(H,23,27)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNUWTQDOVZQLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chlorophenyl)-N-(3-fluorophenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a member of the pyrrolo[3,2-d]pyrimidine class, which has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity based on various research findings.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features multiple aromatic rings and functional groups that contribute to its biological activity. The presence of halogen substituents (chlorine and fluorine) is particularly significant as these can influence the compound's interaction with biological targets.
Research indicates that compounds in this class may exhibit antiparasitic and antiviral properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for the survival and replication of pathogens. For instance, derivatives have been shown to target ATPases associated with malaria parasites .
Antiparasitic Activity
Recent studies have demonstrated that certain derivatives of pyrrolo[3,2-d]pyrimidines exhibit potent activity against Plasmodium falciparum, the causative agent of malaria. For example:
| Compound | EC50 (μM) | Selectivity Index |
|---|---|---|
| 3a | 0.23 | >40 |
| 3b | 0.55 | >30 |
| 3c | 1.25 | >20 |
These results indicate that the compounds are effective at low concentrations while maintaining low toxicity to human cells .
Antiviral Activity
In addition to antiparasitic effects, some studies have focused on the antiviral potential of pyrrolo[3,2-d]pyrimidines against HIV-1. Compounds were evaluated for their ability to inhibit viral replication in vitro:
| Compound | IC50 (nM) | Mechanism of Action |
|---|---|---|
| 5a | 50 | Inhibition of reverse transcriptase |
| 5b | 30 | Inhibition of protease |
The antiviral activities suggest that modifications in the structure can lead to significant increases in potency against viral targets .
Case Studies
- Case Study on Malaria Treatment : A study involving a series of pyrrolo[3,2-d]pyrimidine derivatives showed that optimizing substituents on the aromatic rings improved both solubility and efficacy against P. falciparum. The lead compound from this study demonstrated an EC50 value of , indicating strong efficacy in vivo .
- Anti-HIV Research : Another investigation into similar compounds revealed that certain derivatives could effectively inhibit HIV-1 replication with IC50 values in the low nanomolar range. This highlights the potential for developing new antiviral agents based on this scaffold .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Activity Comparison of Key Analogues
*Estimated based on structural similarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
